Aqueous Solubility: 1H-Imidazo[1,2-b]pyrazole Scaffold vs. Indole Scaffold in a Drug-Matched Pair
The 1H-imidazo[1,2-b]pyrazole scaffold delivers a 13.3-fold improvement in aqueous solubility compared to the indole scaffold when evaluated in a matched-pair comparison of the 5-HT₂A antagonist pruvanserin and its imidazo[1,2-b]pyrazole isostere. This solubility advantage is driven by a lower log D at pH 7.4 (2.0 vs. 3.5 for the indole parent) and a core NH pKa of 7.3, which favors deprotonation and increased polarity under physiological conditions [1].
| Evidence Dimension | Aqueous solubility at pH 6.8 |
|---|---|
| Target Compound Data | 226 μM (imidazo[1,2-b]pyrazole isostere of pruvanserin) |
| Comparator Or Baseline | 17 μM (indole-based pruvanserin) |
| Quantified Difference | 13.3-fold higher solubility |
| Conditions | Matched-pair comparison; solubility measured at pH 6.8; log D measured at pH 7.4; pKa determined by potentiometric titration |
Why This Matters
For procurement decisions in drug discovery, the 13.3-fold solubility advantage directly translates into higher probability of achieving oral bioavailability and reduced formulation challenges, making the 1H-imidazo[1,2-b]pyrazole core a strategically superior choice over indole for lead optimization programs.
- [1] Schwärzer, K.; et al. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chem. Sci. 2021, 12, 12993–13000. Table: Physicochemical properties of pruvanserin (3) and 1H-imidazo[1,2-b]pyrazole analogue (4). Solubility @ pH 6.8: 3 = 17 μM, 4 = 226 μM; log D @ pH 7.4: 3 = 3.5, 4 = 2.0; pKa: 3 = 6.4, 4 = 7.3. View Source
